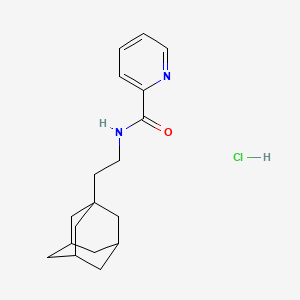
Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride: is a chemical compound with the molecular formula C18-H24-N2-O.Cl-H and a molecular weight of 320.90 It is a derivative of adamantane, a compound known for its unique cage-like structure, which imparts significant stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . The process may involve radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .
Industrial Production Methods: Industrial production methods for adamantane derivatives often involve catalytic dehydrogenation of adamantane itself, although this method has faced challenges in developing an effective process. Alternative methods include laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine and other oxidants .
Chemical Reactions Analysis
Types of Reactions: Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the adamantane core or the picolinamide moiety.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the adamantane framework.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized adamantane derivatives .
Scientific Research Applications
Chemistry: In chemistry, Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its rigid adamantane core can enhance the stability and bioavailability of drug candidates. It may also exhibit biological activity, making it a candidate for further pharmacological studies .
Industry: In the industrial sector, adamantane derivatives are used in the production of high-energy fuels, lubricants, and advanced materials. The stability and rigidity of the adamantane core make these compounds suitable for applications requiring robust performance under extreme conditions .
Mechanism of Action
The mechanism of action of Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride involves its interaction with molecular targets through its functional groups. The adamantane core provides a stable scaffold, while the picolinamide moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1,3-dehydroadamantane (1,3-DHA)
Comparison: Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride is unique due to its picolinamide moiety, which distinguishes it from other adamantane derivatives like APICA and APINACA that contain indole or indazole groups. The presence of the picolinamide group can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
61876-34-4 |
|---|---|
Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O.ClH/c21-17(16-3-1-2-5-19-16)20-6-4-18-10-13-7-14(11-18)9-15(8-13)12-18;/h1-3,5,13-15H,4,6-12H2,(H,20,21);1H |
InChI Key |
IKZZCKRHZTYTNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=CC=N4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


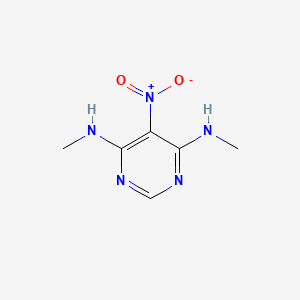
![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)

![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)
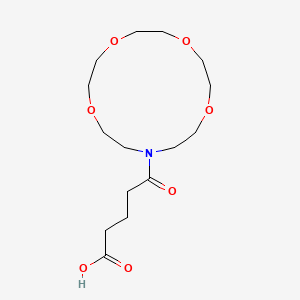
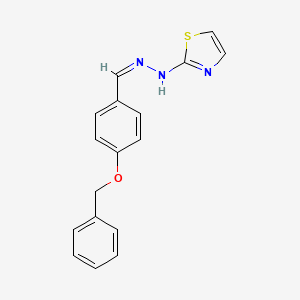
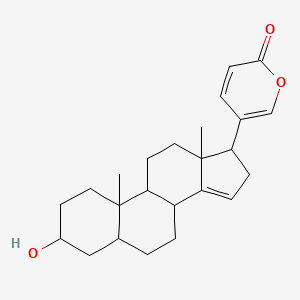
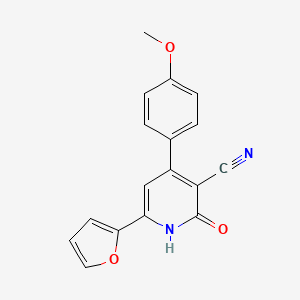
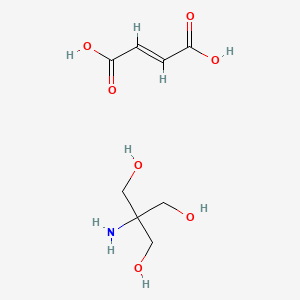
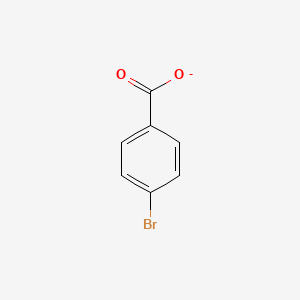
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)

![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
